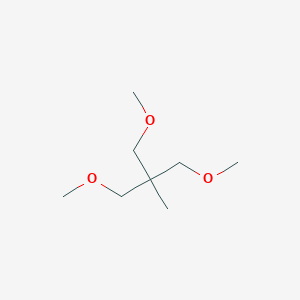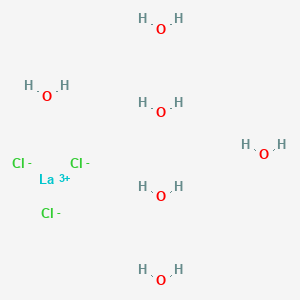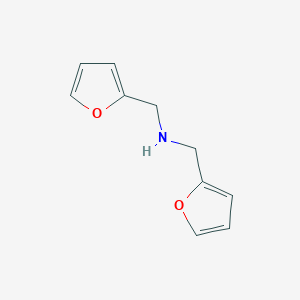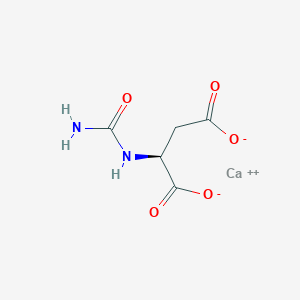
2-Ethylsuccinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylsuccinonitrile is a chemical compound with the molecular formula C7H9NO2. It is commonly used in scientific research as a precursor for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Ethylsuccinonitrile is not well understood. However, it is believed to act as a nucleophile in various reactions. It has also been shown to act as a ligand in coordination complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ethylsuccinonitrile are not well studied. However, it has been shown to have low toxicity in animal studies. It is also not known to have any significant effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethylsuccinonitrile in lab experiments is its availability and low cost. It is also a versatile building block for the synthesis of various organic compounds. However, one limitation of using 2-Ethylsuccinonitrile is its low reactivity in some reactions.
Orientations Futures
There are various future directions for the use of 2-Ethylsuccinonitrile in scientific research. One direction is the synthesis of new biologically active compounds using 2-Ethylsuccinonitrile as a precursor. Another direction is the development of new synthetic methods for the preparation of 2-Ethylsuccinonitrile. Additionally, the study of the mechanism of action of 2-Ethylsuccinonitrile could lead to the discovery of new chemical reactions and applications in organic synthesis.
Conclusion:
In conclusion, 2-Ethylsuccinonitrile is a versatile building block for the synthesis of various organic compounds. Its low cost and availability make it a popular choice in scientific research. Although its mechanism of action and physiological effects are not well understood, it has been shown to have low toxicity in animal studies. Further research on the synthesis and applications of 2-Ethylsuccinonitrile could lead to the discovery of new biologically active compounds and chemical reactions.
Méthodes De Synthèse
The synthesis of 2-Ethylsuccinonitrile involves the reaction of ethyl malonate with ethyl chloroformate in the presence of sodium ethoxide. The resulting intermediate is then treated with sodium cyanide to yield 2-Ethylsuccinonitrile. This method is widely used in the laboratory for the preparation of 2-Ethylsuccinonitrile.
Applications De Recherche Scientifique
2-Ethylsuccinonitrile has various applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds. It is also used as a precursor for the synthesis of biologically active compounds such as β-lactams, pyrrolidines, and piperidines. Additionally, 2-Ethylsuccinonitrile has been used in the synthesis of various natural products such as alkaloids, steroids, and terpenes.
Propriétés
Numéro CAS |
17611-82-4 |
|---|---|
Nom du produit |
2-Ethylsuccinonitrile |
Formule moléculaire |
C6H8N2 |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
2-ethylbutanedinitrile |
InChI |
InChI=1S/C6H8N2/c1-2-6(5-8)3-4-7/h6H,2-3H2,1H3 |
Clé InChI |
GDCJAPJJFZWILF-UHFFFAOYSA-N |
SMILES |
CCC(CC#N)C#N |
SMILES canonique |
CCC(CC#N)C#N |
Point d'ébullition |
264.0 °C |
melting_point |
-41.0 °C |
Autres numéros CAS |
17611-82-4 |
Solubilité |
0.20 M |
Pression de vapeur |
0.02 mmHg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















